molecular formula C13H14N2O4S B124414 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester CAS No. 142529-01-9

1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester

Cat. No. B124414
M. Wt: 294.33 g/mol
InChI Key: YWQSOBQWNWDIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester, also known as ethyl 2-(2-aminobenzenesulfonyl)pyrrole-1-carboxylate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrrole derivative that has a sulfonyl group and an amino group attached to its aromatic ring.

Mechanism Of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes by binding to their active sites. It has also been reported to induce cell death in cancer cells by activating the apoptotic pathway. Further studies are needed to fully elucidate the mechanism of action of this compound.

Biochemical And Physiological Effects

1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition may lead to the reduction of intraocular pressure, making this compound a potential candidate for the treatment of glaucoma. It has also been reported to inhibit the activity of metalloproteinases, which are involved in tissue remodeling and repair. This inhibition may lead to the prevention of tissue damage in various diseases, such as arthritis and cancer.

Advantages And Limitations For Lab Experiments

1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its properties and effects are well-documented. However, this compound has some limitations for lab experiments. It is not very soluble in water, which may limit its use in aqueous-based experiments. It is also not very stable, and its decomposition may lead to the formation of unwanted by-products.

Future Directions

There are several future directions for the study of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester. One direction is the development of new drugs based on this compound for the treatment of various diseases, such as glaucoma, arthritis, and cancer. Another direction is the study of its mechanism of action, which may lead to the discovery of new targets for drug development. Further studies are also needed to investigate its potential side effects and toxicity. In addition, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved properties and effects.

Synthesis Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester involves the reaction of 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester 2-bromo-1H-pyrrole-2-carboxylate with 2-aminobenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give the final product. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for their studies.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, 1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester ester has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of some enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. It has also been reported to have anti-inflammatory and anti-tumor properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

CAS RN

142529-01-9

Product Name

1H-Pyrrole-2-carboxylic acid, 1-((2-aminophenyl)sulfonyl)-, ethyl ester

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

ethyl 1-(2-aminophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C13H14N2O4S/c1-2-19-13(16)11-7-5-9-15(11)20(17,18)12-8-4-3-6-10(12)14/h3-9H,2,14H2,1H3

InChI Key

YWQSOBQWNWDIRF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2N

Canonical SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2N

Other CAS RN

142529-01-9

synonyms

1H-Pyrrole-2-carboxylic acid, 1-[(2-aminophenyl)sulfonyl]-, ethyl este r

Origin of Product

United States

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